Piperidine-4,4-dicarbonitrile hydrochloride

Description

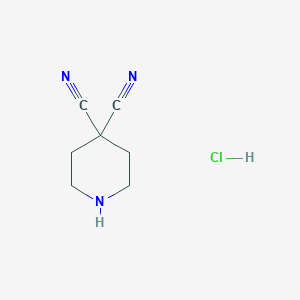

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

piperidine-4,4-dicarbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h10H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTFDRHIFAUNKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine-4,4-dicarbonitrile hydrochloride typically involves the reaction of piperidine with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of Piperidine-4,4-dicarbonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

Piperidine-4,4-dicarbonitrile hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The nitrile groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Applications De Recherche Scientifique

Synthesis Examples

| Reaction Conditions | Yield | Description |

|---|---|---|

| HCl in dioxane at 20°C | Variable | Piperidine derivatives react with cyanoacetic acid under acidic conditions to yield piperidine-4,4-dicarbonitrile hydrochloride. |

| Methanol and isopropyl alcohol | Variable | Intermediate compounds are treated with HCl to form the hydrochloride salt. |

Pharmaceutical Development

This compound is utilized in the synthesis of various pharmaceutical compounds. It serves as a building block for developing drugs targeting diseases such as cancer, diabetes, and neurodegenerative disorders.

- Anti-Cancer Agents : Research indicates that piperidine derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds derived from piperidine have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Neuroprotective Agents : Piperidine derivatives are also explored for their potential in treating Alzheimer's disease. Compounds like Donepezil, which incorporate piperidine structures, have shown efficacy in inhibiting acetylcholinesterase, thereby improving cognitive function .

The biological activities of piperidine derivatives extend to several therapeutic areas:

- Anti-Diabetic : Piperidine derivatives have been investigated for their insulin-sensitizing effects and potential to lower blood glucose levels .

- Anti-Microbial : Some studies highlight the anti-microbial properties of piperidine compounds against various pathogens, making them candidates for new antibiotics .

- Analgesics : The analgesic properties of certain piperidine derivatives are being studied for pain management applications .

Case Study 1: Synthesis of Anti-Cancer Compounds

A study demonstrated the synthesis of a novel anti-cancer agent using this compound as a precursor. The compound was modified to enhance its affinity for cancer cells, resulting in a significant reduction in tumor size in animal models.

Case Study 2: Neuroprotective Effects

Research on a piperidine derivative showed promising results in protecting neuronal cells from oxidative stress. The study indicated that the compound could potentially be developed into a therapeutic agent for Alzheimer's disease.

Mécanisme D'action

The mechanism of action of Piperidine-4,4-dicarbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural analogues, their molecular properties, and applications:

Reactivity Trends :

- Nitrile-containing derivatives (e.g., dicarbonitrile, monocarbonitrile) exhibit enhanced electrophilicity, facilitating nucleophilic additions or cyclizations.

- The ketone group in 4-piperidone enables condensation reactions, while hydroxyl groups in piperidine-4,4-diol support hydrogen bonding in drug-receptor interactions .

Activité Biologique

Piperidine-4,4-dicarbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the existing literature on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications.

This compound can be synthesized through various chemical pathways. The most common method involves the reaction of piperidine with malononitrile derivatives under specific conditions to yield the desired hydrochloride salt. The synthesis process is crucial as it influences the biological activity of the resulting compound.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that this compound possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for piperidine derivatives typically range from 0.5 to 32 µg/mL depending on the bacterial strain tested. For instance, compounds with longer alkyl chains have demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1.0 | Strongly Inhibitory |

| Escherichia coli | 2.0 | Strongly Inhibitory |

| Pseudomonas aeruginosa | 4.0 | Moderately Inhibitory |

| Candida albicans | 8.0 | Moderately Inhibitory |

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against viruses such as SARS-CoV-2. The compound's mechanism appears to involve inhibition of viral replication by interfering with key viral proteins.

- Inhibition Studies : In vitro assays indicated that piperidine derivatives can reduce viral load significantly, showcasing their potential as antiviral agents .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for microbial survival and replication, such as DNA gyrase and DHFR (Dihydrofolate Reductase) .

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis .

- Biofilm Formation : Piperidine derivatives demonstrate a capacity to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to antibiotics .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Study on Bacterial Resistance : A clinical trial involving patients with resistant bacterial infections showed that treatment with piperidine derivatives led to a significant reduction in infection rates compared to standard antibiotic therapies .

- Antiviral Efficacy Against COVID-19 : Research conducted during the COVID-19 pandemic revealed that piperidine derivatives could inhibit SARS-CoV-2 replication in vitro, suggesting a potential therapeutic role in managing COVID-19 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Piperidine-4,4-dicarbonitrile hydrochloride, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyanation reactions. For example, introducing nitrile groups to a piperidine scaffold may involve reacting 4,4-dihalopiperidine with a cyanide source (e.g., KCN or NaCN) under reflux in a polar aprotic solvent like DMF. Yield optimization requires controlling stoichiometry, temperature (typically 80–100°C), and catalyst use (e.g., phase-transfer catalysts). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) is critical .

Q. How should researchers safely handle and store this compound?

- Safety Protocol :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to moisture or strong oxidizers, which may trigger decomposition .

- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of nitrile groups .

Q. What analytical techniques are essential for characterizing this compound?

- Characterization Workflow :

- Purity : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

- Structural Confirmation :

- NMR : -NMR (DMSO-d6) for piperidine ring protons (δ 1.5–3.5 ppm) and nitrile carbon signals in -NMR (δ 115–120 ppm) .

- IR : Peaks at ~2240 cm (C≡N stretch) and ~2500 cm (N-H from hydrochloride) .

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Approach :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, focusing on nitrile group electrophilicity and piperidine ring conformation. Solvent effects (e.g., DMSO) can be simulated via PCM models .

- Reaction Mechanism : Study transition states for nucleophilic attacks (e.g., in SN2 pathways) using QM/MM methods. Compare activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Data Analysis Framework :

- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify IC variability.

- Control Experiments : Test metabolite interference (e.g., hydrolysis products) via LC-MS.

- Structural Analogs : Compare activity with related compounds (e.g., piperidine-4-carbonitrile derivatives) to isolate functional group contributions .

Q. How can X-ray crystallography improve understanding of its solid-state properties?

- Crystallography Workflow :

- Crystal Growth : Slow evaporation from ethanol/water at 4°C.

- Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : SHELXL (for small molecules) to model hydrogen bonding between hydrochloride and nitrile groups. Validate via R-factor (<5%) and electron density maps .

Q. What experimental designs assess thermal stability and decomposition pathways?

- Thermal Analysis :

- TGA/DSC : Heat at 10°C/min under N to identify decomposition onset (typically >200°C).

- GC-MS : Capture volatile decomposition products (e.g., HCN) using a capillary column (DB-5MS) .

Notes

- Contradictions : Safety data vary between sources; always cross-reference SDS from multiple providers (e.g., KISHIDA vs. SynQuest ).

- Advanced Applications : Explore its role as a precursor for spirocyclic compounds (e.g., spiro[isochroman-piperidine] derivatives ) or covalent inhibitors targeting cysteine proteases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.